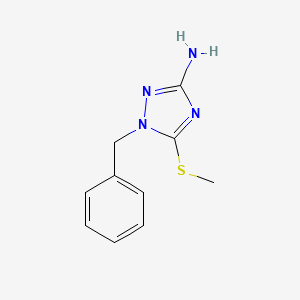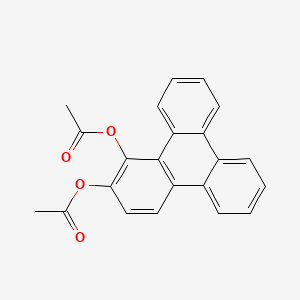
Parguerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parguerol is a brominated diterpene alcohol isolated from the sea hare, Aplysia kurodai. It has been identified as a neurotrophic compound, meaning it promotes the growth and survival of neurons. This compound has shown significant potential in inducing neurite outgrowth in PC-12 cells, a model for studying neuronal differentiation .
Métodos De Preparación
Parguerol is primarily isolated from natural sources, specifically the sea hare Aplysia kurodai. The extraction process involves collecting specimens, freezing them, and then extracting with methanol. The resulting aqueous residue is further extracted with ethyl acetate. The ethyl acetate layer, which shows neurotrophic activity, is fractionated using silica gel chromatography and gel permeation on Sephadex LH-20 to afford this compound .
Análisis De Reacciones Químicas
Parguerol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
Parguerol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structure and reactivity. In biology, this compound is used to investigate neuronal differentiation and neurotrophic activities. In medicine, it holds potential for developing treatments for neurodegenerative diseases due to its ability to promote neurite outgrowth .
Mecanismo De Acción
The mechanism of action of parguerol involves its interaction with neurotrophic factors and pathways. It is known to induce neurite outgrowth in PC-12 cells by mimicking the effects of nerve growth factor. This compound likely interacts with specific receptors on the cell surface, triggering intracellular signaling pathways that promote neuronal growth and survival .
Comparación Con Compuestos Similares
Parguerol is similar to other neurotrophic compounds such as isothis compound and deoxythis compound acetate, which are also isolated from the sea hare Aplysia kurodai. this compound is unique in its specific structure and the extent of its neurotrophic activity. Isothis compound and deoxythis compound acetate also induce neurite outgrowth but to a lesser extent compared to this compound .
Propiedades
Número CAS |
83115-36-0 |
|---|---|
Fórmula molecular |
C22H33BrO5 |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
[5-(1-bromo-2-hydroxyethyl)-3-hydroxy-1a-(hydroxymethyl)-5,7b-dimethyl-1,1b,2,3,3a,4,6,8,9,9a-decahydrocyclopropa[a]phenanthren-9-yl] acetate |
InChI |
InChI=1S/C22H33BrO5/c1-12(26)28-17-9-21(3)14-4-5-20(2,19(23)10-24)7-13(14)16(27)6-18(21)22(11-25)8-15(17)22/h4,13,15-19,24-25,27H,5-11H2,1-3H3 |
Clave InChI |
NQFSWQKJYOCNSD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2(C(CC(C3C2=CCC(C3)(C)C(CO)Br)O)C4(C1C4)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


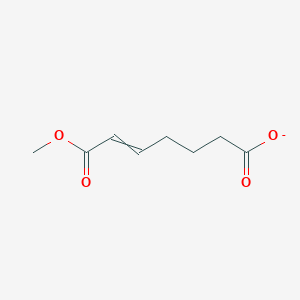
![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)

![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)
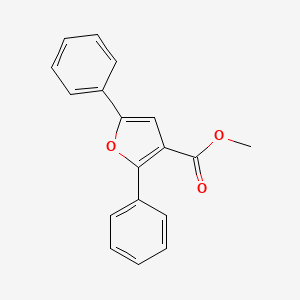
![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)
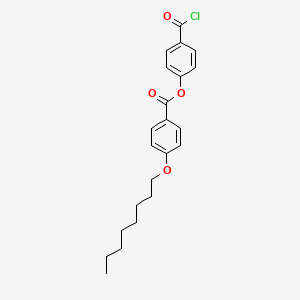

![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)
